REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[O:6]1[C:10]2([CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)[O:9][CH2:8][CH2:7]1>>[S:1]1[C:5]([C:13]2([OH:16])[CH2:14][CH2:15][C:10]3([O:9][CH2:8][CH2:7][O:6]3)[CH2:11][CH2:12]2)=[CH:4][CH:3]=[N:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC=C1C1(CCC2(OCCO2)CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |